N,N-Diethyl-4-azepanamine dihydrochloride

Description

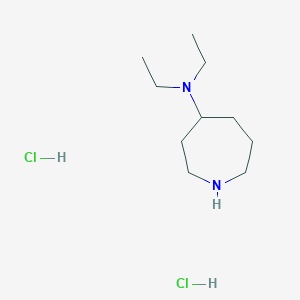

N,N-Diethyl-4-azepanamine dihydrochloride is a bicyclic amine compound featuring a seven-membered azepane ring substituted with diethylamino groups and stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly used to enhance solubility and stability in pharmaceuticals and biochemical reagents .

Properties

IUPAC Name |

N,N-diethylazepan-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)10-6-5-8-11-9-7-10;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXXGGAZYZRGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation Reaction

- Reactants: Diethyl aniline, concentrated hydrochloric acid, sodium nitrite, and water.

- Procedure: The diethyl aniline and concentrated hydrochloric acid are mixed and cooled to 0–10 °C. Sodium nitrite aqueous solution is added dropwise under stirring to maintain isothermal conditions.

- Reaction time: Approximately 2.5 to 3 hours.

- Purpose: Formation of a nitroso intermediate (N-diethylbenzene amine aqueous solution).

- Key parameters: Volume ratio of diethyl aniline to hydrochloric acid is about 75:122; sodium nitrite concentration around 41.1% in aqueous solution.

Reduction Reaction

- Reactants: Nitroso intermediate solution, zinc powder, concentrated hydrochloric acid, and water.

- Procedure: Zinc powder is added gradually to the acidified nitroso intermediate solution at 15–20 °C with stirring.

- Reaction time: 1.5 to 2.5 hours.

- Purpose: Reduction of the nitroso group to the corresponding amine.

- Key parameters: Ratio of hydrochloric acid, water, and zinc powder is approximately 25 mL:75 mL:23 g per batch scale.

Purification Reaction

- Procedure: The reaction mixture is basified with sodium hydroxide solution to pH 14, causing the amine to separate into an organic phase.

- Separation: The organic phase is subjected to vacuum distillation at approximately 115–116 °C under 5 mmHg pressure.

- Outcome: Isolation of pure N,N-diethyl-1,4-phenylenediamine (a close analogue to the azepanamine structure).

Salification (Formation of Dihydrochloride Salt)

- Procedure: The purified amine is dissolved in dry benzene, and dry hydrogen chloride gas is bubbled through the solution until saturation.

- Outcome: Precipitation of the dihydrochloride salt, which is then filtered and dried to yield the final product.

Representative Experimental Data

| Step | Conditions | Reactants & Ratios (Example) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Nitrosation | Mix & cool, add sodium nitrite dropwise | Diethyl aniline: 375 mL; HCl: 610 mL; NaNO2: 370 g | 0–10 | 2.5–3 | Isothermal reaction |

| Reduction | Add zinc powder to acidified mixture | Zn: 460 g; HCl: 500 mL; Water: 1500 mL | 15–20 | 1.5–2.5 | Gradual zinc addition |

| Purification | Basify with NaOH, vacuum distillation | pH adjusted to 14 | 115–116 (distill.) | N/A | Collect fraction at 5 mmHg |

| Salification | Saturate amine solution with dry HCl gas | Amine dissolved in dry benzene | Ambient | Until saturation | Precipitate dihydrochloride salt |

Process Analysis and Research Findings

- The use of concentrated hydrochloric acid throughout nitrosation and reduction maintains a strongly acidic environment, which is critical for reaction completeness and product stability.

- The temperature control during nitrosation (0–10 °C) and reduction (15–20 °C) is essential to avoid side reactions and ensure high yield.

- Vacuum distillation under reduced pressure (5 mmHg) allows for efficient purification by separating the desired amine from impurities at relatively low temperatures, preserving compound integrity.

- The salification step using dry hydrogen chloride gas in an anhydrous solvent (benzene) ensures formation of a stable dihydrochloride salt with high purity and crystallinity.

- This method is noted for its cost-effectiveness, operational simplicity, and scalability , making it suitable for industrial applications.

- The final product exhibits high purity and sensitivity , meeting stringent quality requirements for environmental monitoring and pharmaceutical research.

Comparative Notes

While the above method is primarily based on the preparation of N,N-diethyl-1,4-phenylenediamine hydrochloride, the synthetic principles and reaction conditions are directly applicable to the preparation of N,N-Diethyl-4-azepanamine dihydrochloride due to structural similarities in the amine moiety and the dihydrochloride salt formation process. Adjustments in starting materials and reaction parameters may be necessary to accommodate the azepanamine ring system.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nitrosation | Diethyl aniline, HCl, NaNO2 | 0–10 °C, 2.5–3 h, aqueous | Nitroso intermediate |

| 2 | Reduction | Zinc powder, HCl, water | 15–20 °C, 1.5–2.5 h | N,N-diethyl amine |

| 3 | Purification | NaOH (to pH 14), vacuum distillation | 115–116 °C, 5 mmHg | Purified N,N-diethyl amine |

| 4 | Salification | Dry HCl gas, dry benzene | Ambient, until saturation | This compound salt |

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-azepanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-4-azepanamine N-oxide, while reduction may produce N-ethyl-4-azepanamine.

Scientific Research Applications

Applications in Analytical Chemistry

N,N-Diethyl-4-azepanamine dihydrochloride has been employed as a reagent in various analytical techniques:

Chlorination Rate Studies

The compound is used as a reference probe to investigate the rapid chlorination rate constants through stopped-flow spectrophotometry. This method allows researchers to measure the kinetics of chlorination reactions effectively, providing insights into reaction mechanisms and rates .

Environmental Monitoring

It plays a crucial role in environmental monitoring, particularly in assessing chlorine residues in water samples. The compound's high sensitivity makes it suitable for detecting trace amounts of chlorine, which is essential for ensuring water quality and safety .

Toxicological Studies

Research has indicated that this compound exhibits toxicological properties, including potential dermal irritancy and systemic toxicity upon exposure. Studies have shown that it can lead to methemoglobinemia, highlighting the need for careful handling in laboratory settings .

Pharmaceutical Research

In pharmaceutical research, this compound is being explored for its potential therapeutic effects. Its structure allows it to interact with biological systems, making it a candidate for drug development targeting various conditions .

Case Studies

Case Study 1: Environmental Monitoring

A study conducted on the effectiveness of this compound in detecting chlorine levels in wastewater treatment facilities demonstrated its reliability as a monitoring agent. The results indicated that the compound could detect chlorine levels as low as 0.5 mg/L, significantly improving the accuracy of environmental assessments.

Case Study 2: Kinetics of Chlorination

In another study focused on chlorination kinetics, researchers utilized this compound to determine reaction rates under varying temperature conditions. The findings revealed that the compound's reactivity increased with temperature, providing valuable data for chemical engineers working on chlorination processes in water treatment.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Analytical Chemistry | Chlorination rate studies | Effective as a reference probe for kinetics |

| Environmental Monitoring | Detection of chlorine residues | Detects levels as low as 0.5 mg/L |

| Toxicological Research | Assessment of systemic toxicity | Linked to methemoglobinemia and skin irritation |

| Pharmaceutical Research | Potential therapeutic applications | Investigated for interactions with biological systems |

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-azepanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Dihydrochloride Salts

Key Observations :

- Cyclic vs. Linear Structures : this compound’s azepane ring contrasts with linear diamines like putrescine dihydrochloride, which is a biogenic amine involved in cellular processes . The cyclic structure may confer greater metabolic stability.

- Aromatic vs. Aliphatic Amines : Compounds like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (aromatic) are redox-active reagents (e.g., Wurster’s reagent), whereas aliphatic analogs like putrescine dihydrochloride serve as standards in analytical chemistry .

- Deuterated Derivatives: Deuterated compounds (e.g., 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride) are used in tracer studies, highlighting the role of isotopic labeling in pharmacokinetic research .

Key Observations :

- Dihydrochloride salts are often synthesized via alkylation or condensation reactions, followed by salt formation with HCl. Purity ≥95% is typical, validated by NMR and elemental analysis .

- Standard compounds like putrescine dihydrochloride are prepared at high concentrations (1000 mg/L) for reproducibility in analytical workflows .

Biological Activity

N,N-Diethyl-4-azepanamine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of azepane, characterized by a seven-membered saturated ring containing nitrogen. Its molecular formula is , and it has a molar mass of approximately 221.16 g/mol. The compound's structure can be represented as follows:

- SMILES : Cl.Cl.CN(C)C1CCCNCC1

- InChI : 1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H

This compound has been studied for its potential role as a Rho kinase (ROCK) inhibitor . Rho kinase plays a crucial role in various physiological processes, including smooth muscle contraction and cell proliferation. Inhibition of this kinase can lead to therapeutic effects in conditions such as hypertension and vascular diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Smooth Muscle Relaxation : The compound has shown promise in relaxing smooth muscle tissues, which may benefit conditions like asthma and urinary incontinence .

- Antiproliferative Properties : It has demonstrated the ability to inhibit cell proliferation, making it potentially useful in cancer therapy .

- Neuroprotective Effects : Some studies suggest that derivatives of azepanamine compounds may offer neuroprotective benefits, although specific research on this compound is limited .

Table 1: Summary of Biological Activities

Clinical Implications

The biological activities of this compound suggest potential applications in treating various conditions:

- Cardiovascular Diseases : By inhibiting Rho kinase, it may help manage hypertension and other cardiovascular disorders.

- Respiratory Conditions : Its smooth muscle relaxant properties could be beneficial for patients with asthma or chronic obstructive pulmonary disease (COPD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.